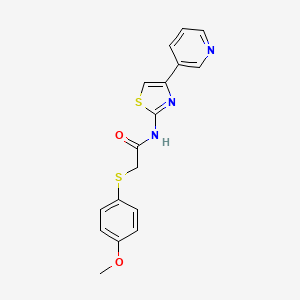

2-((4-methoxyphenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((4-methoxyphenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a methoxyphenyl group, a thiazolyl group, and a pyridinyl group, which contribute to its diverse chemical reactivity and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-methoxyphenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

Attachment of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the thiazole intermediate.

Formation of the Acetamide Linkage: The final step involves the acylation of the thiazole-pyridine intermediate with 4-methoxyphenylthioacetic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The methoxyphenyl group can undergo oxidation to form quinone derivatives.

Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and thiazolyl positions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole and pyridine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Biological Activities

The compound has shown potential in several biological applications:

- Antimicrobial Activity : Research indicates that compounds with thiazole and pyridine moieties often exhibit antimicrobial properties. Studies have demonstrated that derivatives similar to this compound possess significant antibacterial and antifungal activities, making them potential candidates for the development of new antibiotics .

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. The presence of the thiazole ring is known to enhance the cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. This is attributed to its ability to interfere with cellular signaling pathways involved in tumor growth and metastasis .

- Anti-inflammatory Effects : Compounds containing methoxyphenyl groups have been associated with anti-inflammatory properties. The ability of this compound to modulate inflammatory responses could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Applications in Drug Development

Given its diverse biological activities, this compound can be explored for various therapeutic applications:

- Antibiotic Development : With rising antibiotic resistance, the search for novel antimicrobial agents is critical. The thiazole-pyridine structure may provide a new scaffold for antibiotic development against resistant strains of bacteria .

- Cancer Therapeutics : The anticancer properties suggest potential applications in oncology, where further optimization of the compound could lead to effective agents for cancer treatment .

- Anti-inflammatory Drugs : The anti-inflammatory effects could be harnessed to develop new treatments for chronic inflammatory diseases, enhancing patient quality of life through targeted therapy .

Case Studies

Several studies have investigated the effectiveness of similar compounds:

- Study on Antimicrobial Efficacy : A comparative study on thiazole derivatives revealed that compounds with methoxyphenyl substitutions showed enhanced activity against Gram-positive bacteria, indicating a promising avenue for further development .

- In Vitro Cancer Cell Studies : Research conducted on thiazole derivatives demonstrated their ability to induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as anticancer agents .

- Inflammation Model Studies : Animal model studies have shown that compounds with similar structures significantly reduce inflammation markers, suggesting their utility in treating inflammatory diseases .

Mécanisme D'action

The mechanism of action of 2-((4-methoxyphenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s thiazole and pyridine moieties may facilitate binding to active sites, while the methoxyphenyl group could enhance its affinity and specificity.

Molecular Targets and Pathways

Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.

Receptors: It could bind to receptors, modulating signal transduction pathways.

Nucleic Acids: The compound might interact with DNA or RNA, affecting gene expression and protein synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-((4-methoxyphenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide: Similar structure but with a pyridin-2-yl group instead of pyridin-3-yl.

2-((4-methoxyphenyl)thio)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide: Similar structure but with a pyridin-4-yl group.

2-((4-methoxyphenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide: Similar structure but with a propionamide group instead of acetamide.

Uniqueness

The uniqueness of 2-((4-methoxyphenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Activité Biologique

The compound 2-((4-methoxyphenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimalarial, leishmanicidal, and anticancer effects, supported by various studies and data.

Chemical Structure

The chemical structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound is primarily attributed to its thiazole and pyridine moieties, which are known for their diverse pharmacological profiles.

Antimalarial Activity

A systematic study on thiazole derivatives indicated that modifications of the N-aryl amide group linked to the thiazole ring significantly enhance antimalarial activity against Plasmodium falciparum. The results demonstrated that compounds with electron-withdrawing groups at specific positions on the phenyl ring exhibited higher potency while maintaining low cytotoxicity in HepG2 cell lines .

Leishmanicidal Activity

Research on hybrid phthalimido-thiazole derivatives revealed promising leishmanicidal properties. The compound exhibited significant activity against both amastigote and promastigote forms of Leishmania infantum. Key findings include:

- Cytotoxicity : Low toxicity towards mammalian cells while effectively reducing the survival of intracellular amastigotes.

- Mechanism of Action : Induction of ultrastructural changes in treated parasites, such as cell shrinkage and membrane integrity loss .

Anticancer Activity

Thiazole-based compounds have shown potential as anticancer agents. A study highlighted that certain thiazole derivatives possess significant cytotoxicity against various cancer cell lines. For instance, compounds demonstrated IC50 values lower than conventional chemotherapeutics like doxorubicin. The structure-activity relationship (SAR) indicated that the presence of specific substituents on the phenyl ring enhances anticancer activity .

Data Tables

Case Studies

- Antimalarial Study : A series of thiazole analogs were synthesized and evaluated for their in vitro activity against chloroquine-sensitive strains of Plasmodium falciparum. Modifications to the N-aryl amide group were crucial for enhancing potency while minimizing toxicity .

- Leishmanicidal Evaluation : In vitro studies assessed the efficacy of thiazole derivatives against Leishmania species, revealing that certain compounds not only inhibited parasite growth but also stimulated nitric oxide production in macrophages, suggesting an immune-modulatory effect .

- Anticancer Research : Investigations into thiazole-integrated compounds showed promising results against various cancer types, with SAR studies indicating that specific substitutions significantly enhance biological activity compared to standard treatments .

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)sulfanyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S2/c1-22-13-4-6-14(7-5-13)23-11-16(21)20-17-19-15(10-24-17)12-3-2-8-18-9-12/h2-10H,11H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISOWJQUKFBRQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.